Cas no 42978-42-7 (6-Benzoyloxymethylbenzo(a)pyrene)
42978-42-7 structure
Product Name:6-Benzoyloxymethylbenzo(a)pyrene
CAS-nummer:42978-42-7
MF:C28H18O2
MW:386.441327571869
CID:928611
PubChem ID:39362
Update Time:2025-04-19
6-Benzoyloxymethylbenzo(a)pyrene Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Benzoyloxymethylbenzo(a)pyrene
- benzo[b]pyren-6-ylmethyl benzoate
- 42978-42-7
- DTXSID80195600
- BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-
- 6-BENZOYLOXYMETHYLBENZO[A]PYRENE
- benzo[a]pyren-6-ylmethyl benzoate
- BRN 2483705
-
- Inchi: 1S/C28H18O2/c29-28(20-7-2-1-3-8-20)30-17-25-22-12-5-4-11-21(22)23-15-13-18-9-6-10-19-14-16-24(25)27(23)26(18)19/h1-16H,17H2
- InChI-sleutel: MEGZLHDPOVJNPI-UHFFFAOYSA-N
- LACHT: O(C(C1C=CC=CC=1)=O)CC1=C2C=CC=CC2=C2C=CC3=CC=CC4=CC=C1C2=C43
Berekende eigenschappen
- Exacte massa: 386.130679813g/mol
- Monoisotopische massa: 386.130679813g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 622
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.6
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.0949 (rough estimate)
- Kookpunt: 472.64°C (rough estimate)
- Brekindex: 1.4875 (estimate)
6-Benzoyloxymethylbenzo(a)pyrene Gerelateerde literatuur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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